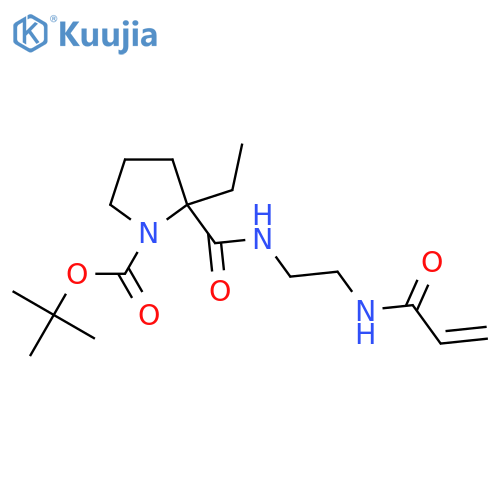

Cas no 2411314-37-7 (tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate)

tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2411314-37-7

- EN300-26578512

- Z1581288834

- tert-butyl 2-ethyl-2-{[2-(prop-2-enamido)ethyl]carbamoyl}pyrrolidine-1-carboxylate

- tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate

-

- インチ: 1S/C17H29N3O4/c1-6-13(21)18-10-11-19-14(22)17(7-2)9-8-12-20(17)15(23)24-16(3,4)5/h6H,1,7-12H2,2-5H3,(H,18,21)(H,19,22)

- InChIKey: FCKLEJFNIBRKIJ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC1(C(NCCNC(C=C)=O)=O)CC)=O

計算された属性

- せいみつぶんしりょう: 339.21580641g/mol

- どういたいしつりょう: 339.21580641g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 499

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26578512-0.05g |

tert-butyl 2-ethyl-2-{[2-(prop-2-enamido)ethyl]carbamoyl}pyrrolidine-1-carboxylate |

2411314-37-7 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate 関連文献

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate (CAS No. 2411314-37-7)

tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2411314-37-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate is characterized by a pyrrolidine core, which is a common motif in many bioactive molecules. The presence of multiple functional groups, including tert-butyl, ethyl, and carbamoyl substituents, contributes to its complex reactivity and potential interactions with biological targets. This intricate architecture makes it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pyrrolidine scaffold in this compound has been shown to exhibit pharmacological activity in several preclinical studies. For instance, derivatives of pyrrolidine have been investigated for their potential role in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The specific modifications present in tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate may contribute to its unique pharmacological profile, making it a valuable asset in the search for new therapeutic agents.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, is essential to achieve the desired molecular architecture. Researchers have been exploring various synthetic routes to optimize the production process, aiming to make this compound more accessible for further biological evaluation.

One of the most compelling aspects of tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate is its potential as a lead compound for drug development. Its complex structure suggests that it may interact with multiple targets within the body, offering the possibility of multitarget inhibition. This concept is particularly relevant in the context of multifactorial diseases where modulating several pathways simultaneously can lead to more effective treatment outcomes.

Recent studies have highlighted the importance of understanding the ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel compounds early in the drug discovery process. Tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate has been subjected to various ADME assays to assess its pharmacokinetic behavior. Preliminary results indicate that it exhibits favorable properties that could make it suitable for further development into an oral therapeutic agent.

The biological activity of this compound has been explored through both computational modeling and experimental assays. Computational studies have predicted potential binding interactions between tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate and key biological targets such as enzymes and receptors. These predictions have been validated through experimental testing, providing strong evidence for its biological relevance.

In addition to its potential therapeutic applications, this compound has also attracted attention for its role as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block that can be modified to create new derivatives with tailored properties. This aspect is particularly valuable in the context of combinatorial chemistry and high-throughput screening campaigns aimed at identifying novel bioactive compounds.

The future directions for research on tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate are diverse and promising. Further investigation into its mechanism of action could provide insights into how it interacts with biological systems at a molecular level. Additionally, exploring its potential in combination therapies may reveal synergistic effects that could enhance its therapeutic efficacy.

As our understanding of complex diseases continues to evolve, compounds like tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate will play an increasingly important role in drug discovery and development. Their unique structural features and promising biological activities make them valuable tools for researchers seeking to develop new treatments for a wide range of diseases.

2411314-37-7 (tert-butyl 2-ethyl-2-{2-(prop-2-enamido)ethylcarbamoyl}pyrrolidine-1-carboxylate) 関連製品

- 2172631-99-9(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-phenylpropanoic acid)

- 67705-84-4(Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-)

- 2097946-77-3(2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid)

- 20277-92-3(n,n-Diphenylguanidine)

- 894012-32-9(N'-(3-chloro-4-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)

- 539807-99-3(5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide)

- 864917-42-0(N-(4-acetamidophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

- 1248175-01-0(1-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]pyrrolidin-3-amine)

- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)

- 2228456-65-1(2,2-difluoro-1-(2-methylfuran-3-yl)cyclopropan-1-amine)